molecular formula C22H27Cl2N3 B11939311 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride CAS No. 853344-02-2

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride

Cat. No.: B11939311
CAS No.: 853344-02-2
M. Wt: 404.4 g/mol
InChI Key: XLBUMYIRYRCFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including C, H, and N analysis, as well as IR, 1H, 13C NMR, and mass spectral data, are employed to verify the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can result in various substituted quinoline compounds .

Scientific Research Applications

2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a quinoline ring, phenyl group, and piperidine moiety.

Properties

CAS No.

853344-02-2

Molecular Formula

C22H27Cl2N3

Molecular Weight

404.4 g/mol

IUPAC Name

2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C22H25N3.2ClH/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25;;/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24);2*1H

InChI Key

XLBUMYIRYRCFEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.